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E3 Ligase Ligand-linker Conjugate 55 -

E3 Ligase Ligand-linker Conjugate 55

Catalog Number: EVT-12500937
CAS Number:
Molecular Formula: C24H30N4O5
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 Ligase Ligand-linker Conjugate 55 is a specialized compound designed to facilitate targeted protein degradation through the recruitment of E3 ubiquitin ligases. This compound plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents that leverage the cellular ubiquitin-proteasome system to selectively degrade specific proteins. The conjugate consists of a ligand that binds to an E3 ligase, a linker that connects this ligand to a target-binding moiety, and is instrumental in forming ternary complexes that lead to the ubiquitination and subsequent degradation of target proteins.

Source

The development and analysis of E3 Ligase Ligand-linker Conjugate 55 stem from extensive research in the field of chemical biology, particularly focusing on the mechanisms of protein degradation and the role of E3 ligases. Recent studies have highlighted various E3 ligands, including those targeting cereblon, von Hippel-Lindau, inhibitor of apoptosis proteins, and MDM2, which are pivotal in the synthesis of effective PROTACs .

Classification

E3 ligase ligands can be classified based on their binding specificity to different E3 ligases. The primary classes include:

  • RING E3 Ligases: These are the most abundant and directly transfer ubiquitin from E2 enzymes to substrates.
  • HECT E3 Ligases: These form a thioester intermediate with ubiquitin before transferring it to substrates.
  • RBR E3 Ligases: A hybrid class that combines features of both RING and HECT types .
Synthesis Analysis

Methods

The synthesis of E3 Ligase Ligand-linker Conjugate 55 involves several key steps:

Technical Details

The synthesis typically requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the structure and integrity of the final product.

Molecular Structure Analysis

Structure

E3 Ligase Ligand-linker Conjugate 55 features a defined molecular architecture comprising:

  • E3 Ligase Binding Moiety: This component interacts specifically with an E3 ligase.
  • Linker: A flexible or rigid segment that connects the ligand to the target-binding unit.
  • Target-binding Unit: A moiety designed to bind specifically to a protein of interest.

Data

The detailed molecular structure is typically elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into spatial arrangements and interactions within the conjugate.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the function of E3 Ligase Ligand-linker Conjugate 55 include:

  1. Ubiquitination Reaction: The conjugate facilitates the transfer of ubiquitin from an E2 enzyme to a substrate protein via the recruited E3 ligase.
  2. Proteasomal Degradation: Following ubiquitination, the substrate is recognized by the proteasome for degradation .

Technical Details

These reactions are influenced by factors such as the concentration of reactants, presence of cofactors (e.g., ATP), and environmental conditions (e.g., pH). Understanding these parameters is essential for optimizing conjugate performance in biological systems.

Mechanism of Action

Process

The mechanism by which E3 Ligase Ligand-linker Conjugate 55 operates involves several sequential steps:

  1. Binding: The ligand binds to its corresponding E3 ligase.
  2. Complex Formation: The conjugate forms a ternary complex with the target protein.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to lysine residues on the target protein.
  4. Degradation: The ubiquitinated protein is directed towards proteasomal degradation .

Data

Quantitative data regarding binding affinities and degradation rates can be obtained through biochemical assays, providing insights into efficacy and potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

E3 Ligase Ligand-linker Conjugate 55 typically exhibits:

  • Solubility: Generally soluble in organic solvents and water depending on linker composition.
  • Stability: Stability can vary based on environmental conditions (e.g., temperature, pH).

Chemical Properties

Chemical properties include:

  • Reactivity: The ability to undergo specific chemical transformations necessary for its function.
  • Binding Affinity: Measured in terms of dissociation constants (Kd) for interactions with both E3 ligases and target proteins.

Relevant analyses often involve spectroscopic methods or surface plasmon resonance techniques.

Applications

E3 Ligase Ligand-linker Conjugate 55 has significant scientific applications, particularly in drug discovery and development:

  • Targeted Protein Degradation: Utilized in developing therapies for diseases characterized by protein misfolding or overexpression, including cancer.
  • Biological Research Tools: Serves as a tool for studying protein function through controlled degradation.
  • Therapeutic Development: Potentially aids in creating novel treatments by targeting specific proteins involved in disease pathways .

Properties

Product Name

E3 Ligase Ligand-linker Conjugate 55

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[(4-hydroxypiperidin-1-yl)methyl]piperidin-1-yl]isoindole-1,3-dione

Molecular Formula

C24H30N4O5

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C24H30N4O5/c29-17-7-9-26(10-8-17)14-15-5-11-27(12-6-15)16-1-2-18-19(13-16)24(33)28(23(18)32)20-3-4-21(30)25-22(20)31/h1-2,13,15,17,20,29H,3-12,14H2,(H,25,30,31)

InChI Key

AETGLGYPTIPOLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)O

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